molecular formula C16H22N2O6 B5200714 Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5200714
M. Wt: 338.36 g/mol
InChI Key: KFLMDPHNZKOIMA-UHFFFAOYSA-N
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Description

Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C₁₆H₂₂N₂O₆ It is a derivative of benzoic acid and features a nitro group, a carbamoyl group, and a butoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate typically involves the esterification of 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Nucleophilic Addition: The carbamoyl group can participate in nucleophilic addition reactions with nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide, heat.

    Nucleophilic Addition: Amines, organic solvents.

Major Products Formed

    Reduction: 3-[(3-butoxypropyl)carbamoyl]-5-aminobenzoate.

    Hydrolysis: 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoic acid.

    Nucleophilic Addition: Various substituted carbamoyl derivatives.

Scientific Research Applications

Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The butoxypropyl chain can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3-butoxypropyl)carbamoyl]-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-[(3-butoxypropyl)carbamoyl]-4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 3-[(3-butoxypropyl)carbamoyl]-5-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a nitro group, carbamoyl group, and butoxypropyl chain makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(3-butoxypropylcarbamoyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-3-4-7-24-8-5-6-17-15(19)12-9-13(16(20)23-2)11-14(10-12)18(21)22/h9-11H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLMDPHNZKOIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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